4-[(Cyclopropanemethoxy)methyl]phenylZinc bromide
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Overview
Description
4-[(Cyclopropanemethoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valued for its role in facilitating various carbon-carbon bond-forming reactions, making it a crucial intermediate in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 4-[(Cyclopropanemethoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(Cyclopropanemethoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to maintain the integrity of the organozinc compound. Industrial production methods may involve large-scale batch reactors with stringent control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
4-[(Cyclopropanemethoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols after hydrolysis.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. Major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals and materials science .
Scientific Research Applications
4-[(Cyclopropanemethoxy)methyl]phenylzinc bromide is used extensively in scientific research for:
Organic Synthesis: It serves as a key reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Medicinal Chemistry: Researchers utilize this compound to develop new drug candidates by forming complex molecular structures.
Mechanism of Action
The mechanism by which 4-[(Cyclopropanemethoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
Similar compounds to 4-[(Cyclopropanemethoxy)methyl]phenylzinc bromide include:
4-[(4-Morpholino)methyl]phenylzinc iodide: Another organozinc reagent used in similar coupling reactions.
Phenylzinc bromide: A simpler organozinc compound used in various organic transformations.
4-Bromophenylzinc bromide: Used in cross-coupling reactions but lacks the cyclopropane moiety, making it less sterically hindered.
The uniqueness of this compound lies in its cyclopropane moiety, which can impart additional reactivity and selectivity in certain synthetic applications .
Properties
Molecular Formula |
C11H13BrOZn |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
bromozinc(1+);cyclopropylmethoxymethylbenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-4-10(5-3-1)8-12-9-11-6-7-11;;/h2-5,11H,6-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
GSORZPFTVLQQBC-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1COCC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
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